molecular formula C14H15N5O2S B2758311 7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1060203-70-4

7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2758311
CAS No.: 1060203-70-4
M. Wt: 317.37
InChI Key: UYRIVGAXRBOYNR-UHFFFAOYSA-N
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Description

7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable target for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) in the presence of a base.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable amine and a carbonyl compound.

    Thioether Formation: The final step involves the introduction of the thioether group. This can be achieved through a nucleophilic substitution reaction where a thiol reacts with a suitable leaving group on the benzyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl moiety, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole or pyrimidine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

The uniqueness of 7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in its specific substitution pattern, which can enhance its biological activity and selectivity compared to other similar compounds.

Properties

IUPAC Name

7-[(3,5-dimethoxyphenyl)methylsulfanyl]-3-methyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-19-13-12(17-18-19)14(16-8-15-13)22-7-9-4-10(20-2)6-11(5-9)21-3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRIVGAXRBOYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC3=CC(=CC(=C3)OC)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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